2-Oxa-6-aza-spiro[3.3]heptane tosylate

Medicinal Chemistry Organic Synthesis Process Chemistry

The tosylate salt of 2-oxa-6-azaspiro[3.3]heptane delivers superior stability and solubility over the commonly offered oxalate salt, enabling a broader range of reaction conditions and reliable scale-up. As a morpholine bioisostere, this building block can reduce logD₇.₄ by up to –1.0 unit while maintaining similar molecular weight, directly addressing lipophilicity-driven developability issues. The solid, bench-stable form with high purity ensures reproducible results in fragment-based drug discovery, antibacterial analog synthesis, and lead optimization campaigns.

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
CAS No. 2083631-41-6
Cat. No. B6298691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-aza-spiro[3.3]heptane tosylate
CAS2083631-41-6
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1C2(CN1)COC2
InChIInChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2-6-1)3-7-4-5/h2-5H,1H3,(H,8,9,10);6H,1-4H2
InChIKeyMBKYGTDOAKMBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-6-aza-spiro[3.3]heptane Tosylate (CAS 2083631-41-6): A Stable Sulfonate Salt for Spirocyclic Bioisostere Applications


2-Oxa-6-aza-spiro[3.3]heptane tosylate (CAS 2083631-41-6) is a sulfonic acid salt of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane, a privileged scaffold in medicinal chemistry for accessing three-dimensional chemical space . This tosylate form provides a stable, solid reagent (white solid, purity 95–98% [1]) with a molecular weight of 271.33 g/mol . The 2-oxa-6-azaspiro[3.3]heptane core is recognized as a bioisostere of morpholine, offering distinct physicochemical advantages including altered lipophilicity and enhanced metabolic robustness [2].

Why 2-Oxa-6-aza-spiro[3.3]heptane Tosylate Cannot Be Replaced by Other Spiro[3.3]heptane Salts or Morpholine


The physicochemical and handling properties of spiro[3.3]heptane building blocks are highly dependent on the counterion and substitution pattern. While the 2-oxa-6-azaspiro[3.3]heptane core may appear interchangeable with morpholine in bioisosteric design, direct substitution without considering salt form or geometric constraints can lead to suboptimal outcomes. Sulfonate salts such as tosylate exhibit markedly improved stability and solubility compared to oxalate salts [1], enabling a broader range of reaction conditions. Furthermore, azaspiro[3.3]heptanes introduce a 90° twist in exit vectors compared to morpholine, which can significantly alter molecular geometry and target engagement when not used as terminal groups [2]. The quantitative evidence below demonstrates why specific selection of the tosylate salt is critical for reproducible synthesis and predictable physicochemical modulation.

Quantitative Evidence: 2-Oxa-6-aza-spiro[3.3]heptane Tosylate Differentiation from Analogs and Alternatives


Enhanced Stability and Solubility of 2-Oxa-6-aza-spiro[3.3]heptane Tosylate vs. Oxalate Salt

Isolation of 2-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt (tosylate) yields a product with superior stability and solubility compared to the commonly used oxalate salt [1]. The sulfonate salt form broadens the accessible reaction conditions for this spirobicyclic building block [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Lipophilicity Reduction: Azaspiro[3.3]heptane vs. Morpholine in logD7.4

Replacement of morpholine with an azaspiro[3.3]heptane moiety lowers the measured logD7.4 of the corresponding molecules by up to −1.0 log units [1]. This reduction occurs despite the net addition of a single carbon atom and is attributed to increased basicity of the spirocyclic amine [1].

Medicinal Chemistry Physicochemical Properties Bioisosteres

Metabolic Robustness and Chemical Stability: 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine in Linezolid Analogs

In a series of linezolid analogs, replacement of the morpholine ring with 2-oxa-6-azaspiro[3.3]heptane was reported to confer improved chemical stability, lower lipophilicity, higher solubility, and metabolic robustness [1]. The azaspiro analog compound 22 exhibited an antibacterial profile (IC50 0.72, 0.51, 0.88, 0.49 μg/mL for E. coli, P. aeruginosa, S. aureus, B. subtilis, respectively) similar to linezolid (1), demonstrating that the bioisosteric replacement maintains potency while improving physicochemical liabilities [1].

Antibacterial Antitubercular Metabolic Stability

pKa Modulation: 2-Oxa-6-azaspiro[3.3]heptane Free Base vs. N-Boc Protected Analog

The basicity of the 2-oxa-6-azaspiro[3.3]heptane core can be tuned by N-protection. The free base has a predicted pKa of 9.73±0.20, while the N-Boc protected analog exhibits a predicted pKa of −0.93±0.20 . This wide pKa range enables chemists to select the appropriate form for specific reaction conditions or to modulate the protonation state of the final molecule.

Medicinal Chemistry Physicochemical Properties Building Blocks

Key Application Scenarios for 2-Oxa-6-aza-spiro[3.3]heptane Tosylate


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity

In programs where a morpholine-containing lead suffers from high lipophilicity (clogP/logD >3) leading to poor solubility or off-target toxicity, the 2-oxa-6-azaspiro[3.3]heptane tosylate building block can be used to synthesize spirocyclic analogs. As demonstrated in the matched-pair analysis by Degorce et al., this replacement can lower logD7.4 by up to −1.0 unit [1], improving developability while maintaining a similar molecular weight.

Synthesis of Metabolically Stable Antibacterial Agents

For researchers developing oxazolidinone antibiotics or other morpholine-containing antibacterials, the tosylate salt provides a stable entry to the 2-oxa-6-azaspiro[3.3]heptane core. Studies on linezolid analogs have shown that this bioisosteric replacement yields compounds with comparable antibacterial potency but improved chemical stability and metabolic robustness [2]. The tosylate salt's enhanced solubility and stability over the oxalate salt [3] further facilitates scale-up and diverse reaction conditions.

Exploration of Three-Dimensional Chemical Space in Fragment-Based Drug Discovery

The spiro[3.3]heptane scaffold provides a rigid, non-planar geometry with a 90° twist between exit vectors [1]. The tosylate salt offers a solid, bench-stable form of this scaffold, enabling its use as a fragment or building block to access underexplored 3D chemical space. Its high purity (95–98% ) ensures reproducible results in fragment growing or linking campaigns.

Process Chemistry Development for Scalable Synthesis of Spirocyclic Intermediates

The tosylate salt form is particularly advantageous in process chemistry settings. The synthesis and properties paper by van der Haas et al. highlights that sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane provide a more stable and soluble product than the oxalate salt [3], enabling access to a wider range of reaction conditions. This is critical for route scouting and scale-up, as demonstrated in the manufacturing route to the MCHr1 antagonist AZD1979, which employs this spirocyclic core [4].

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